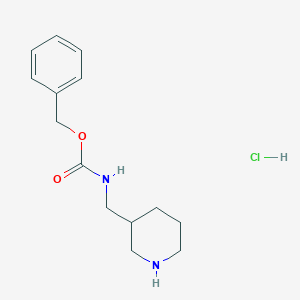

叔丁基 4-羟基-4-(羟甲基)哌啶-1-羧酸酯

描述

The compound tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical intermediate that is not directly mentioned in the provided papers. However, similar compounds with tert-butyl and piperidine-1-carboxylate structures have been synthesized and studied for various applications, including as intermediates for pharmaceuticals and in the study of molecular structures and biological activities .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions, starting from different piperidine or piperazine precursors. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative involved characterization by spectroscopic methods and X-ray diffraction . Another study reported the asymmetric synthesis of a tert-butyl piperidine-1,3-dicarboxylate derivative, which is a useful intermediate for nociceptin antagonists . Similarly, other studies have reported the synthesis of various tert-butyl piperidine-1-carboxylate derivatives, confirming their structures with spectroscopic evidence and, in some cases, X-ray diffraction .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been elucidated using techniques such as single-crystal X-ray diffraction, NMR, and LCMS. For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, and bond lengths and angles were found to be typical for such compounds . The molecular structure of another derivative was optimized using density functional theory (DFT) and compared with the crystal structure obtained from X-ray diffraction .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation, reduction, sulfonation, and substitution reactions, to form the desired products . These reactions are often optimized for yield and scalability, indicating their potential for industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting points, and crystal packing, are influenced by their molecular structures. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the crystal packing and stability of these compounds . The compounds have been evaluated for biological activities, including antibacterial, antifungal, and anthelmintic activities, with varying degrees of efficacy .

科学研究应用

合成和结构分析

生物活性中间体的合成

该化合物作为多种生物活性分子的起始原料。例如,它用于制备克唑替尼的中间体,突出了其在药物化学中的重要性 (Kong 等,2016)。另一项研究涉及将其转化为叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,这是凡德他尼的关键中间体,说明了其在靶向癌症治疗开发中的用途 (Wang 等,2015)。

晶体结构和分子堆积

X 射线晶体学研究提供了对叔丁基 4-羟基-4-(羟甲基)哌啶-1-羧酸酯衍生物的分子结构的见解。例如,对叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯及其衍生物的分析揭示了由强 O-H...O=C 氢键驱动的分子堆积,在晶体结构中形成无限链,这对于理解这些化合物的化学行为至关重要 (Didierjean 等,2004)。

在复杂分子合成中的应用

叔丁基 4-羟基-4-(羟甲基)哌啶-1-羧酸酯的多功能性在其用于合成复杂分子结构中的应用中得到了进一步证明。例如,它在与氧杂环稠合的哌啶衍生物的对映选择性合成中的应用展示了其在创建结构多样且生物学上重要的分子中的潜力 (Moskalenko 和 Boev,2014)。

防腐性能

除了其在药物中的应用外,研究还探索了叔丁基 4-羟基-4-(羟甲基)哌啶-1-羧酸酯衍生物的防腐性能。对叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯的研究证明了其作为酸性环境中碳钢的缓蚀剂的功效,表明其在工业应用中的潜在用途 (Praveen 等,2021)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .

Mode of Action

Based on its structural similarity to other compounds used in protac development, it may act as a linker molecule, binding to both the target protein and an e3 ubiquitin ligase . This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The compound may be involved in the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By facilitating the degradation of specific proteins, it could influence various biochemical pathways depending on the function of the target protein.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target protein. By facilitating the degradation of the target protein, it could potentially alter cellular functions associated with that protein .

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZFMSPPZXDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626711 | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389889-80-9 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389889-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)